molecular formula C9H8BrF3O2 B13561016 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol

2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol

Cat. No.: B13561016
M. Wt: 285.06 g/mol
InChI Key: ZUJNWFLSKRUUFX-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol is an organic compound with the molecular formula C9H8BrF3O2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol typically involves the bromination of 1-[4-(trifluoromethoxy)phenyl]ethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl ethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

    Oxidation: Formation of 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone.

    Reduction: Formation of 1-[4-(trifluoromethoxy)phenyl]ethanol.

    Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluoromethoxy group can influence the compound’s binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. These interactions can trigger various biochemical and physiological processes, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’- (trifluoromethoxy)acetophenone: Similar structure but with a ketone group instead of a hydroxyl group.

    4-Bromo-2-(trifluoromethoxy)phenyl)methanol: Similar structure but with a different substitution pattern on the phenyl ring.

    2-(4-(Trifluoromethoxy)phenyl)ethanol: Similar structure but without the bromine atom.

Uniqueness

2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol is unique due to the combination of the bromine atom, trifluoromethoxy group, and hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H8BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4,8,14H,5H2

InChI Key

ZUJNWFLSKRUUFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)OC(F)(F)F

Origin of Product

United States

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